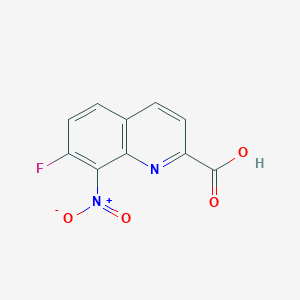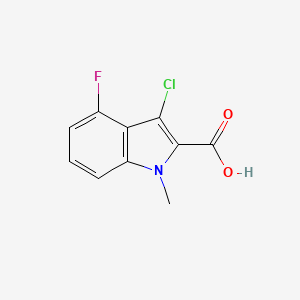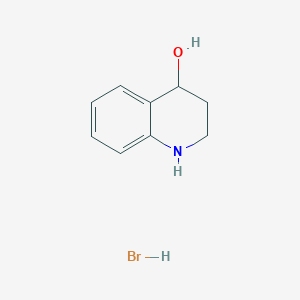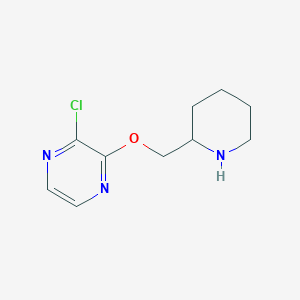![molecular formula C14H17NO2 B11877649 8,9-Dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline CAS No. 96165-86-5](/img/structure/B11877649.png)
8,9-Dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,9-Dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline: is a heterocyclic organic compound with the molecular formula C14H17NO2. It is part of the isoquinoline family, known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction of 5-phenyl-2,3-dihydrofuran-2,3-dione with 6,7-dimethoxy-3,4-dihydroisoquinoline: This reaction yields 1-benzoyl-2-hydroxy-8,9-dimethoxy-3,5,6,10b-tetrahydropyrrolo[2,1-a]isoquinolin-3-one and its oxidation product, 1-benzoyl-8,9-dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-2,3-dione.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution: It can participate in substitution reactions, particularly involving the methoxy groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Substitution Reagents: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation Products: 1-benzoyl-8,9-dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-2,3-dione.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacological Studies: Investigated for potential pharmacological activities due to its structural similarity to bioactive isoquinoline alkaloids.
Industry:
Specialty Chemicals: Utilized in the development of specialty chemicals for research purposes.
Mechanism of Action
Comparison with Similar Compounds
- 8,9-Dimethoxy-1,2,4-triazolo[3,4-a]isoquinoline
- 8,9-Dimethoxy-3-methyl-1,2,4-triazolo[3,4-a]isoquinoline
- 8,9-Dimethoxy-10b-phenyl-1,5,6,10b-tetrahydropyrrolo[2,1-a]isoquinolin-3(2H)-one
Uniqueness:
Properties
CAS No. |
96165-86-5 |
|---|---|
Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
8,9-dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline |
InChI |
InChI=1S/C14H17NO2/c1-16-13-8-10-5-7-15-6-3-4-12(15)11(10)9-14(13)17-2/h4,8-9H,3,5-7H2,1-2H3 |
InChI Key |
FSOLZHFKZVHCCX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN3C2=CCC3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(1-Nitronaphthalen-2-yl)amino]ethan-1-ol](/img/structure/B11877586.png)








